7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Description
7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C17H16Cl2N6O2 and its molecular weight is 407.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and antiviral activity of nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine, a related class of compounds. For instance, the chemical synthesis of these analogues demonstrates moderate antiviral activity against certain viruses at non-toxic dosage levels, highlighting the potential for developing new antiviral agents (Kim et al., 1978).
Biological Activities
A study on new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents investigated their affinity and functional activity towards serotonin receptors, indicating potential psychotropic activity. Specifically, certain compounds showed antidepressant-like and anxiolytic-like activity in vivo models (Chłoń-Rzepa et al., 2013).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
Another line of investigation has produced tricyclic triazino and triazolo[4,3-e]purine derivatives, revealing compounds with notable anticancer, anti-HIV-1, and antimicrobial activities. This suggests a broad spectrum of potential therapeutic applications for these chemical structures (Ashour et al., 2012).
Antimicrobial and Antifungal Properties
The synthesis and antimicrobial evaluation of halogen-containing arylidene thiazolo triazinediones have also been reported. These compounds, particularly those with specific substituents, displayed promising antibacterial and antifungal activities, underscoring their potential in addressing microbial resistance (Karthikeyan et al., 2009).
properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2/c1-9-7-24-13-14(20-16(24)23(3)21-9)22(2)17(27)25(15(13)26)8-10-4-5-11(18)6-12(10)19/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQMTXXXOZJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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